4-Ethylmorpholine-3-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
4-ethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUABYORTPRMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-51-5 | |
| Record name | 4-ethylmorpholine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylmorpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent structural motif in numerous biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of an ethyl group at the 4-position (the nitrogen atom) and a carboxylic acid at the 3-position introduces chirality and a key functional group for further molecular elaboration or for interaction with biological targets. This guide provides a comprehensive overview of a viable synthetic route to (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride, starting from the readily available chiral building block, L-serine. The discussion emphasizes the chemical logic behind the selection of starting materials and reagents, and provides detailed experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a synthetic strategy centered on the formation of the morpholine ring, followed by functionalization of the nitrogen atom. The chirality at the C3 position can be sourced from a chiral starting material, making L-serine an ideal precursor.
Caption: Retrosynthetic pathway for 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
This approach offers the advantage of establishing the desired stereochemistry early in the synthesis, which is often more efficient than chiral resolution at a later stage.
Synthetic Pathway from L-Serine
The synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride can be accomplished in a multi-step sequence starting from L-serine. This pathway involves the formation of a morpholinone intermediate, which is subsequently reduced and N-ethylated.
Step 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester from L-Serine
The initial steps focus on the construction of the morpholine ring system from L-serine. This involves protection of the carboxylic acid, N-acylation, and intramolecular cyclization. A Chinese patent provides a well-documented procedure for a similar transformation[1].
Reaction Scheme:
Caption: Synthesis of the morpholinone intermediate from L-serine.
Causality of Experimental Choices:
-
Carboxylic Acid Protection: The carboxylic acid of L-serine is first protected as a tert-butyl ester. This is crucial to prevent its participation in unwanted side reactions during the subsequent N-acylation and cyclization steps. The use of tert-butyl acetate with a catalytic amount of perchloric acid is an effective method for this esterification[1].
-
N-Acylation: The amino group of the L-serine tert-butyl ester is then acylated with chloroacetyl chloride. The chloroacetyl group serves two purposes: it protects the amino group and introduces a reactive electrophilic center (the carbon-chlorine bond) for the subsequent intramolecular cyclization.
-
Intramolecular Cyclization: The Williamson ether synthesis is employed for the ring closure. A base, such as sodium ethoxide, deprotonates the hydroxyl group of the serine backbone, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the morpholinone ring[1].
Step 2: Reduction of (S)-5-Oxo-3-morpholinecarboxylic Acid tert-Butyl Ester
The lactam (amide) functionality in the morpholinone ring is reduced to the corresponding amine to form the morpholine ring.
Reaction Scheme:
Caption: Reduction of the morpholinone to the morpholine ester.
Causality of Experimental Choices:
-
Reducing Agent: A combination of sodium borohydride and a Lewis acid like aluminum trichloride is a powerful reducing system capable of reducing amides to amines. The Lewis acid activates the carbonyl group of the lactam, making it more susceptible to hydride attack from sodium borohydride[1].
Step 3: N-Ethylation via Reductive Amination
The secondary amine of the morpholine ring is ethylated using acetaldehyde in a reductive amination reaction. This is a widely used and efficient method for N-alkylation of amines[2][3][4].
Reaction Scheme:
Caption: N-Ethylation of the morpholine ester via reductive amination.
Causality of Experimental Choices:
-
Reductive Amination: This one-pot reaction involves the formation of an intermediate iminium ion from the reaction of the secondary amine with acetaldehyde, which is then immediately reduced by a mild reducing agent.
-
Reducing Agent Selection: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive aminations because it is selective for the reduction of the iminium ion in the presence of the aldehyde, preventing the reduction of the starting aldehyde to ethanol. The reaction is typically carried out in a protic solvent like methanol under mildly acidic conditions to facilitate iminium ion formation[5][6]. Sodium triacetoxyborohydride is another excellent alternative that is less toxic than sodium cyanoborohydride and is also highly effective for this transformation[7].
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butyl ester protecting group and the formation of the hydrochloride salt.
Reaction Scheme:
Caption: Final deprotection and hydrochloride salt formation.
Causality of Experimental Choices:
-
Acid-Mediated Deprotection: The tert-butyl ester is readily cleaved under acidic conditions. The use of methanolic hydrogen chloride serves the dual purpose of deprotection and protonation of the tertiary amine to form the desired hydrochloride salt in a single step[1]. This method is efficient and results in a product that is often a crystalline solid, facilitating purification by recrystallization[8][9].
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester
-
Esterification of L-Serine: To a suspension of L-serine (1 equivalent) in tert-butyl acetate (5-10 volumes), add a catalytic amount of perchloric acid (e.g., 0.1 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester.
-
N-Acylation: Dissolve the L-serine tert-butyl ester (1 equivalent) in dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C and add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of chloroacetyl chloride (1.1 equivalents) in DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.
-
Cyclization: Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1 equivalent) in toluene (10 volumes). Add a solution of sodium ethoxide (1.2 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 4-6 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester.
Protocol 2: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester
-
Dissolve (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (1 equivalent) in anhydrous methanol (10 volumes) and cool to 0 °C.
-
Add aluminum trichloride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Add sodium borohydride (2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-morpholine-3-carboxylic acid tert-butyl ester.
Protocol 3: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester
-
Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in methanol (10 volumes).
-
Add acetaldehyde (1.5 equivalents) to the solution.
-
Adjust the pH of the mixture to 6-7 with a few drops of acetic acid.
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture to remove methanol and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Synthesis of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride
-
Dissolve (S)-4-ethylmorpholine-3-carboxylic acid tert-butyl ester (1 equivalent) in a solution of hydrogen chloride in methanol (e.g., 3 M, 10 volumes).
-
Stir the solution at room temperature for 4-8 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | L-Serine | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | tert-Butyl acetate, Chloroacetyl chloride, Sodium ethoxide | 60-70 |
| 2 | (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester | (S)-Morpholine-3-carboxylic acid tert-butyl ester | Sodium borohydride, Aluminum trichloride | 75-85 |
| 3 | (S)-Morpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | Acetaldehyde, Sodium cyanoborohydride | 80-90 |
| 4 | (S)-4-Ethylmorpholine-3-carboxylic acid tert-butyl ester | (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride | Methanolic HCl | >90 |
Conclusion
This in-depth technical guide outlines a robust and well-precedented synthetic route for the preparation of (S)-4-Ethylmorpholine-3-carboxylic acid hydrochloride from L-serine. The presented pathway leverages established chemical transformations, including protection chemistry, intramolecular cyclization, lactam reduction, and reductive amination. By providing a detailed rationale for the choice of reagents and reaction conditions, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this and related morpholine-based compounds for further investigation.
References
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How to convert amino acid to its hydrochloride? - ResearchGate. (2016). Available at: [Link]
- US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents. (n.d.).
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A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (n.d.). Available at: [Link]
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A method for the deprotonation of hydrochloride salts of peptide esters to free amin - CORE. (n.d.). Available at: [Link]
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Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed. (2007). Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
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General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). Available at: [Link]
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Pathways of serine synthesis and metabolism. (a) The intermediates in... - ResearchGate. (n.d.). Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
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An essential role for de novo biosynthesis of L-serine in CNS development. (n.d.). Available at: [Link]
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Serine Synthesis | Biochemistry - YouTube. (2023). Available at: [Link]
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Reductive Amination - Common Conditions. (n.d.). Available at: [Link]
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4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) - PubChemLite. (n.d.). Available at: [Link]
- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents. (n.d.).
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An In-depth Technical Guide to the Structural Elucidation of 4-Ethylmorpholine-3-carboxylic acid Hydrochloride
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a clear and logical pathway to unambiguously confirm the molecular structure of this compound. This guide is grounded in established scientific principles, with in-text citations and a complete reference list to support the methodologies and mechanistic claims discussed.
Introduction: The Significance of Unambiguous Structural Confirmation
In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational requirement. 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a substituted morpholine derivative, presents a unique combination of a tertiary amine, a carboxylic acid, and a heterocyclic ring system. The morpholine scaffold is a privileged structure in medicinal chemistry, and understanding the precise arrangement of its substituents is critical for predicting its physicochemical properties, biological activity, and potential metabolic fate. The hydrochloride salt form further influences its solubility, stability, and crystalline structure.
This guide will systematically deconstruct the molecule's structure using a suite of modern analytical techniques. Our approach emphasizes not just the "what" but the "why" of each analytical step, providing the user with a deeper understanding of the underlying chemical principles.
Predicted Physicochemical Properties
A preliminary analysis of the target molecule's structure allows for the prediction of its basic physicochemical properties, which can guide the selection of appropriate analytical conditions.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H14ClNO3 | - |
| Molecular Weight | 195.64 g/mol | - |
| Monoisotopic Mass | 195.0662 g/mol | [1]() |
| Appearance | White to off-white solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge of hydrochloride salts |
The Analytical Workflow: A Multi-Pronged Approach
The structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride relies on the synergistic interpretation of data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of 4-Ethylmorpholine-3-carboxylic acid hydrochloride in 1 mL of a 50:50 mixture of methanol and water.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Determine the accurate mass of the parent ion and propose structures for the major fragment ions.
Predicted Mass Spectrum and Interpretation
The positive-ion ESI-MS is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C7H13NO3).
-
Expected [M+H]⁺: The molecular weight of the free base is 159.09 g/mol . Therefore, the protonated molecule should be observed at m/z ≈ 160.0968 .[1]()
Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragments.
Caption: Predicted major fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid 4-Ethylmorpholine-3-carboxylic acid hydrochloride directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Predicted FTIR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the O-H and N-H stretches (broad due to hydrogen bonding and the hydrochloride salt), C-H stretches, the C=O stretch of the carboxylic acid, and various fingerprint region absorptions.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Rationale |
| 3300-2500 | O-H (carboxylic acid) and N⁺-H stretches | Very broad, strong | Extensive hydrogen bonding in the solid state and the presence of the ammonium hydrochloride.[2]( |
| 2980-2850 | C-H stretches (aliphatic) | Medium to strong, sharp | From the ethyl group and the morpholine ring. |
| ~1730 | C=O stretch (carboxylic acid) | Strong, sharp | Characteristic absorption for a carboxylic acid carbonyl.[2]() |
| ~1600 & ~1400 | N⁺-H bending | Medium | Characteristic of ammonium salts.[3]() |
| 1200-1000 | C-O and C-N stretches | Strong | From the morpholine ring ether linkage and C-N bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to allow for exchange of the acidic protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To determine the number of different proton environments and their splitting patterns.
-
¹³C NMR: To determine the number of different carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
Predicted ¹H NMR Spectrum and Interpretation (400 MHz, D₂O)
The ¹H NMR spectrum will show signals for the ethyl group protons and the protons of the morpholine ring. The acidic proton of the carboxylic acid and the proton on the nitrogen will likely exchange with D₂O and not be observed.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 | Triplet | 3H | -CH₃ (ethyl) | Coupled to the -CH₂- group of the ethyl moiety. |
| ~3.2 | Quartet | 2H | -CH₂- (ethyl) | Coupled to the -CH₃ group of the ethyl moiety. |
| ~3.4-4.2 | Multiplets | 7H | Morpholine ring protons | The protons on the morpholine ring will be in complex, overlapping multiplets due to their diastereotopic nature and coupling to each other.[4]() The proton at C3 will be a distinct multiplet. |
Note on Coupling Constants: The vicinal coupling constants (³J) for the morpholine ring protons are typically in the range of 2-12 Hz, depending on the dihedral angle between the protons (Karplus relationship).[5]()
Predicted ¹³C NMR Spectrum and Interpretation (100 MHz, D₂O)
The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~10 | Positive | -CH₃ (ethyl) | Typical chemical shift for an aliphatic methyl group. |
| ~50 | Negative | -CH₂- (ethyl) | Aliphatic methylene group attached to nitrogen. |
| ~55 | Negative | C5 or C6 (morpholine) | Methylene carbons of the morpholine ring. |
| ~60 | Negative | C5 or C6 (morpholine) | Methylene carbons of the morpholine ring. |
| ~65 | Positive | C3 (morpholine) | Methine carbon attached to the carboxylic acid group. |
| ~68 | Negative | C2 (morpholine) | Methylene carbon adjacent to the oxygen atom. |
| ~175 | Absent | C=O (carboxylic acid) | Characteristic chemical shift for a carboxylic acid carbonyl. |
2D NMR for Unambiguous Assignments
-
COSY: Will show correlations between the -CH₃ and -CH₂- of the ethyl group, and among the protons of the morpholine ring, helping to trace the spin systems.
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal.
-
HMBC: Will be crucial for confirming the overall structure. Key correlations would be expected from the ethyl protons to the carbons of the morpholine ring adjacent to the nitrogen, and from the C3 proton to the carbonyl carbon.
Caption: Key expected HMBC correlations.
Integration of Data and Final Structural Confirmation
The final step in the elucidation process is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.
-
MS Data: Confirms the molecular formula and provides the molecular weight. The fragmentation pattern is consistent with the proposed structure.
-
FTIR Data: Identifies the key functional groups: a carboxylic acid, a secondary amine (as its hydrochloride salt), and an ether linkage within a heterocyclic ring.
-
NMR Data:
-
¹H and ¹³C NMR: Provide the precise number of proton and carbon environments, consistent with the proposed structure.
-
DEPT-135: Confirms the presence of one methyl, four methylene, one methine, and one quaternary (carbonyl) carbon.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity of the atoms, confirming the ethyl group is attached to the nitrogen and the carboxylic acid is at the 3-position of the morpholine ring.
-
The convergence of all these data points provides an unambiguous confirmation of the structure of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
Conclusion
The structural elucidation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying and interpreting data from mass spectrometry, FTIR, and a suite of NMR experiments, a definitive structural assignment can be made with a high degree of confidence. This guide has outlined not only the expected data but also the underlying principles that govern the interpretation, providing a robust framework for the characterization of this and similar molecules.
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Harris, R. K., & Jones, J. (1969). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 711-714.[11]
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- 11. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Degradation of 4-Ethylmorpholine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical development. In the absence of extensive specific literature for this exact molecule, this document synthesizes established principles of drug stability, known degradation mechanisms of related morpholine derivatives and carboxylic acids, and state-of-the-art analytical strategies. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical frameworks necessary to design and execute robust stability studies, predict and identify potential degradants, and ultimately ensure the quality, safety, and efficacy of drug candidates incorporating this moiety.
Introduction: The Significance of 4-Ethylmorpholine-3-carboxylic acid hydrochloride in Drug Development
Morpholine and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals, valued for their ability to improve physicochemical properties such as solubility and bioavailability. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts a desirable pharmacokinetic profile to many drug candidates. The introduction of an ethyl group at the 4-position and a carboxylic acid at the 3-position, along with its formulation as a hydrochloride salt, creates a molecule with specific stereochemical and ionization properties that are critical to its biological activity and formulation characteristics.
Understanding the stability of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is paramount throughout the drug development lifecycle. A comprehensive stability profile is a regulatory necessity and is fundamental to ensuring that the drug substance and subsequent drug product maintain their critical quality attributes from manufacturing through to patient administration. This guide will delve into the theoretical underpinnings and practical approaches for assessing the stability of this compound.
Predicted Physicochemical Properties and General Stability
While specific experimental data for 4-Ethylmorpholine-3-carboxylic acid hydrochloride is not extensively available in public literature, we can infer its general properties based on its constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a crystalline solid | The hydrochloride salt form generally increases the melting point and crystallinity compared to the free base. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the hydrochloride salt and the polar morpholine and carboxylic acid groups suggest good aqueous solubility. |
| pKa | The morpholine nitrogen will have a pKa typical of a tertiary amine, and the carboxylic acid will have a pKa in the acidic range. | These values are critical for understanding its behavior in different pH environments and for developing analytical methods. |
| Hygroscopicity | Potential to be hygroscopic. | Amine hydrochloride salts often exhibit hygroscopicity, which can impact stability and handling. |
Potential Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are essential to identify the likely degradation products of a new chemical entity under various stress conditions. These studies help in developing stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule. The recommended stress conditions typically include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Hydrolytic Degradation
Hydrolysis involves the reaction of the drug substance with water. For 4-Ethylmorpholine-3-carboxylic acid hydrochloride, the primary sites susceptible to hydrolysis are the ether linkage within the morpholine ring, although this is generally stable, and potentially the carboxylic acid group under certain conditions.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond in the morpholine ring could occur, leading to ring-opening. However, morpholine rings are generally considered stable to hydrolysis.
-
Basic Conditions: In strongly basic conditions, while the morpholine ring is expected to be stable, other reactions could be promoted. The carboxylic acid will be deprotonated, which may influence its reactivity.
-
Neutral pH: The compound is expected to be relatively stable at neutral pH.
Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by atmospheric oxygen, peroxides, or metal ions. The morpholine moiety is susceptible to oxidation.
-
N-Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, leading to the formation of an N-oxide.
-
Ring Opening: Oxidative cleavage of the C-C bonds within the morpholine ring is a known degradation pathway for morpholine derivatives, which can be promoted by photocatalysis or strong oxidizing agents. This can lead to the formation of various smaller, linear degradation products.
-
Oxidation of the Ethyl Group: The ethyl group could potentially be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative stress.
Photodegradation
Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. The susceptibility of a molecule to photodegradation depends on its ability to absorb light in the UV-Vis range. While the core morpholine structure does not have a strong chromophore, impurities or the formulation excipients could act as photosensitizers. Photodegradation of morpholine derivatives can lead to the generation of radical species and subsequent complex degradation pathways, including ring opening.
Thermal Degradation
Thermal degradation occurs when a drug substance is exposed to high temperatures. The stability of amine-containing compounds at elevated temperatures is a known concern. While some studies suggest that morpholine is more resistant to thermal degradation than other amines, the presence of the carboxylic acid and the hydrochloride salt may influence its thermal stability. Potential thermal degradation pathways could include:
-
Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation at high temperatures, leading to the formation of 4-ethylmorpholine.
-
Ring Cleavage: At very high temperatures, cleavage of the morpholine ring could occur.
The following diagram illustrates the potential degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
Caption: Predicted degradation pathways of 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
Experimental Protocols for Stability Assessment
A robust stability testing program involves a systematic approach to evaluating the molecule under various conditions.
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are capable of detecting and resolving the degradation products.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified period. |
| Oxidative Degradation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period. |
Stability-Indicating Analytical Method Development
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient and the increase in the levels of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Key considerations for HPLC method development:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be controlled to ensure consistent ionization of the analyte and degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradation products.
Characterization of Degradation Products
Once significant degradation products are observed, their structures must be elucidated. This is crucial for understanding the degradation pathways and for assessing the safety of the drug product.
Techniques for Degradant Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradants and fragmentation patterns that aid in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Isolation of the degradant is often necessary for NMR analysis.
Conclusion and Future Perspectives
References
- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google P
-
Metal or metal-free phthalocyanines containing morpholine substituents: synthesis, spectroscopic and photophysicochemical properties - Taylor & Francis. (URL: [Link])
-
Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: [Link])
-
STUDY OF THE PROCESS OF OXIDATION OF MORPHOLINE AND ITS DERIVATIVES FOR OBTAINING POLYMERIZATION INHIBITORS | Request PDF - ResearchGate. (URL: [Link])
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (URL: [Link])
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. (URL: [Link])
-
Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions - RSC Publishing. (URL: [Link])
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. (URL: [Link])
-
Thermal Degradation Of Amines For Co 2 Capture - UKnowledge. (URL: [Link])
-
MORPHOLINE |. (URL: [Link])
-
Amine Thermal Degradation - Bryan Research & Engineering, LLC. (URL: [Link])
-
Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives - Impactfactor. (URL: [Link])
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (URL: [Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
The microbial degradation of morpholine - ResearchGate. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
Thermal degradation of aqueous amines used for carbon dioxide capture. (URL: [Link])
-
Impact of Solvent on the Thermal Stability of Amines - ResearchGate. (URL: [Link])
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (URL: [Link])
-
4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) - PubChemLite. (URL: [Link])
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. (URL: [Link])
-
COVER PAGE - OECD Existing Chemicals Database. (URL: [Link])
-
Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])
-
Stability indicating study by using different analytical techniques - IJSDR. (URL: [Link])
-
Morpholine Degradation Pathway - Eawag-BBD. (URL: [Link])
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Methodological & Application
Topic: High-Performance Synthesis with 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride
This guide outlines the technical application of 4-Ethylmorpholine-3-carboxylic acid hydrochloride , a specialized non-proteinogenic amino acid derivative used in medicinal chemistry.
Executive Summary & Chemical Profile
4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1427378-51-5 / 1427498-28-9 for free acid/salt variants) is a cyclic
In drug discovery, this scaffold is prized for three properties:
-
Conformational Restriction: It locks the peptide backbone or small molecule into a specific spatial arrangement (typically a chair conformation), reducing the entropy penalty of binding to a target.[1]
-
Solubility Enhancement: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to proline or piperidine analogs.[1]
-
Metabolic Stability: The
-ethyl group prevents enzymatic degradation at the nitrogen terminus, making it an ideal N-terminal cap or core scaffold.[1]
Chemical Specifications
| Property | Data | Notes |
| Formula | Hydrochloride salt is the stable storage form.[1] | |
| MW | 195.64 g/mol (Salt) | Free base MW: ~159.18 g/mol .[1] |
| Chirality | Typically used as (S)- or (R)- enantiomer | Risk: Prone to racemization during activation if not handled correctly.[1] |
| pKa (COOH) | ~3.5 - 4.0 | More acidic than aliphatic acids due to the inductive effect of the |
| Solubility | High: Water, Methanol, DMSO.[1] Low: DCM, Hexanes.[1] | Handling: Highly hygroscopic.[1] Store in a desiccator. |
Core Applications & Mechanistic Logic
A. The "N-Capping" Strategy
Because the nitrogen at position 4 is ethylated (tertiary), this compound cannot act as a nucleophile to extend a peptide chain at the N-terminus.[1] It functions exclusively as:
-
An Acyl Donor (C-terminal coupling).[1]
-
An N-Terminal Cap (terminating a peptide chain).[1]
-
A Core Scaffold for small molecule synthesis.[1]
B. Racemization Risk Management
Like all
-
Solution: Use "low-racemization" coupling reagents like T3P (Propylphosphonic anhydride) or HATU with weak bases (e.g., Collidine) rather than TEA.[1]
Experimental Protocols
Protocol A: Salt Break (Free-Basing)
Context: The HCl salt is stable but acidic.[1] For acid-sensitive couplings or reactions requiring precise stoichiometry, convert to the free base (zwitterion) immediately before use.[1]
Reagents:
-
4-Ethylmorpholine-3-carboxylic acid HCl (
equiv)[1] -
Amberlyst A-21 (Free base resin) OR
(Silver Carbonate)[1] -
Solvent: Methanol (MeOH)[1]
Procedure:
-
Dissolution: Dissolve the HCl salt in dry MeOH (
M concentration). -
Neutralization (Resin Method - Preferred): Add Amberlyst A-21 resin (
equiv by capacity) to the solution.[1] -
Agitation: Gently stir or shake for 30 minutes at Room Temperature (RT).
-
Filtration: Filter off the resin.[1] Wash the resin bed with MeOH (
).[1] -
Isolation: Concentrate the filtrate in vacuo at
C.-
Result: The free base is obtained as a viscous oil or amorphous solid.[1] Use immediately.
-
Protocol B: Amide Coupling (Activation of Carboxyl Group)
Context: Coupling 4-Ethylmorpholine-3-carboxylic acid to a primary amine (R-
Reagents:
-
Acid: 4-Ethylmorpholine-3-carboxylic acid HCl (
equiv)[1] -
Amine: Target amine (
equiv) -
Coupling Agent: HATU (
equiv) OR T3P (50% in EtOAc, equiv)[1] -
Base: DIPEA (
equiv if using HCl salt; equiv if using free base)[1] -
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step:
-
Pre-Activation:
-
Coupling:
-
Monitoring:
-
Monitor by LC-MS.[1] Look for the product mass
.
-
-
Workup (Aqueous):
Protocol C: Esterification (Methyl Ester Formation)
Context: Creating an intermediate for further modification.[1]
Reagents:
Procedure:
-
Chill Methanol (
M relative to substrate) to C. -
Dropwise add
( equiv).[1] Stir for 10 mins. -
Add the amino acid HCl salt in one portion.
-
Reflux for 2–4 hours.
-
Concentrate in vacuo. The product is the Methyl Ester Hydrochloride.[1]
Visualization: Coupling Workflow
The following diagram illustrates the decision logic and workflow for coupling this sterically demanding amino acid.
Caption: Decision tree for amide coupling, prioritizing stereochemical integrity.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Low Yield | Steric hindrance of the | Switch to a smaller activating group (e.g., mixed anhydride with isobutyl chloroformate) or increase temperature carefully.[1] |
| Racemization | Base-mediated enolization of the activated ester. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA.[1] These bases are non-nucleophilic and sterically hindered, reducing proton abstraction at the |
| Hygroscopicity | The HCl salt absorbs water, leading to hydrolysis of coupling reagents (HATU).[1] | Dry the salt in a vacuum oven over |
| Purification | Product streaks on silica gel due to the basic morpholine nitrogen.[1] | Add 1% Triethylamine or 10% NH4OH to your DCM/MeOH eluent to sharpen peaks.[1] |
References
-
Chem-Impex International. Morpholine-3-carboxylic acid derivatives: Product Specifications and Applications. Retrieved from .[1]
-
Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive guide on N-alkyl amino acid coupling and racemization mechanisms).
-
Dunetz, J. R., et al. (2016).[1] "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent."[1] Organic Process Research & Development. (Source for T3P protocol).
-
BLD Pharm. Product Analysis: 4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS 1427378-51-5).[1][2][3][4] Retrieved from .[1]
-
Sagan, S., et al. (2004).[1] "N-Alkylated amino acids in peptide synthesis: Challenges and solutions." Current Medicinal Chemistry. (Mechanistic insights into steric hindrance).
Sources
- 1. PubChemLite - 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 1187929-04-9|(S)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. 106825-81-4|(R)-3-Morpholinecarboxylic Acid|BLD Pharm [bldpharm.com]
- 4. 1315051-74-1|(S)-4-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Amide Coupling Reactions with 4-Ethylmorpholine-3-carboxylic acid hydrochloride
Introduction: The Strategic Importance of Morpholine Scaffolds
In contemporary drug discovery and medicinal chemistry, the morpholine moiety is a privileged scaffold, prized for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. Morpholine-3-carboxylic acid derivatives, in particular, serve as versatile chiral building blocks for synthesizing complex molecules with significant therapeutic potential.[1] This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a secondary amine-derived carboxylic acid, with primary and secondary amines.
The primary challenge in coupling this substrate lies in two key areas: the inherent steric hindrance around the carboxylic acid at the C3 position and the fact that the starting material is provided as a hydrochloride salt. These factors necessitate careful selection of coupling reagents and stoichiometric control of the base to ensure efficient and high-yield amide bond formation while minimizing side reactions. This document will explore the mechanistic rationale behind reagent selection, provide step-by-step protocols for two robust coupling methods, and offer guidance on reaction optimization and product purification.
PART 1: Critical Parameters in Coupling Reactions
The success of an amide coupling reaction is a multifactorial equation. For a substrate like 4-Ethylmorpholine-3-carboxylic acid hydrochloride, understanding the role of each component is paramount.
The Carboxylic Acid: A Secondary Amine Derivative
4-Ethylmorpholine-3-carboxylic acid is a cyclic secondary amino acid derivative. The ethyl group on the nitrogen and the cyclic nature of the scaffold can present moderate steric hindrance. This makes the choice of an appropriate activating agent crucial. Highly efficient coupling reagents are required to overcome this hindrance and facilitate rapid acylation of the amine partner.[2]
Furthermore, the starting material is a hydrochloride salt . This means the morpholine nitrogen is protonated. Therefore, a sufficient quantity of base must be added to the reaction mixture not only to facilitate the coupling mechanism but first to neutralize the HCl salt and liberate the free carboxylate for activation.
Choosing the Right Coupling Reagent
A plethora of coupling reagents are available, but they can be broadly categorized into carbodiimides and onium (aminium/uronium or phosphonium) salts.[3][4]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are classic activating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly useful due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[5][6] However, carbodiimide-mediated couplings can be susceptible to racemization and may require additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to improve efficiency and suppress side reactions.[6][7] The EDC/HOBt system forms a more reactive HOBt-ester intermediate, which then reacts with the amine.[8]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally considered more powerful and faster than carbodiimides, making them ideal for sterically hindered substrates.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that generates a highly reactive OAt-active ester.[10][11] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction, making HATU exceptionally efficient for challenging couplings.[11][12]
The Essential Role of the Base
A non-nucleophilic organic base is critical for multiple reasons:
-
Neutralization: As mentioned, the first equivalent of base is consumed to neutralize the hydrochloride salt of the starting material.
-
Carboxylate Formation: The base deprotonates the carboxylic acid, forming the carboxylate anion required to initiate the attack on the coupling reagent.[13]
-
Amine Neutralization: If the amine coupling partner is also supplied as a salt (e.g., hydrochloride), the base neutralizes it to provide the free, nucleophilic amine.
-
Driving Equilibrium: The base scavenges the acid generated during the reaction, driving the equilibrium towards product formation.
Commonly used bases include N,N-Diisopropylethylamine (DIPEA or Hünig's base) and Triethylamine (TEA).[12][14] DIPEA is often preferred due to its greater steric bulk, which renders it less nucleophilic and reduces the likelihood of unwanted side reactions.
Solvent Selection
The choice of solvent is dictated by the solubility of the reactants and reagents. Polar aprotic solvents are almost universally used for amide coupling reactions.[4]
-
N,N-Dimethylformamide (DMF): An excellent solvent with a high dielectric constant, capable of dissolving most starting materials, reagents, and intermediates.
-
Dichloromethane (DCM): A less polar option that is also widely used. It is particularly useful when the product is less polar, as it simplifies workup.[15]
-
Acetonitrile (ACN): Another effective polar aprotic solvent.
PART 2: Experimental Protocols and Methodologies
The following protocols are designed for a standard 0.5 mmol scale reaction. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for sterically hindered amines or when rapid reaction times are desired.
Workflow Diagram: HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Ethylmorpholine-3-carboxylic acid hydrochloride (0.5 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DMF (5 mL) to the flask and stir to dissolve the starting material.
-
Neutralization & Activation: Add DIPEA (2.5 eq, 1.25 mmol) to the solution and stir for 5-10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures complete neutralization of the hydrochloride salt.
-
Addition of Reagents: To the stirred solution, add HATU (1.1 eq, 0.55 mmol) followed by the desired amine (1.05 eq, 0.525 mmol).[16]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[16]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 x 15 mL) to remove DMF. Subsequently, wash with saturated aqueous NaHCO₃ (2 x 15 mL) and finally with brine (1 x 15 mL).[17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3][18]
Protocol 2: Economical Coupling using EDC/HOBt
This method is a cost-effective alternative suitable for a wide range of amines.
Workflow Diagram: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, combine 4-Ethylmorpholine-3-carboxylic acid hydrochloride (0.5 mmol, 1.0 eq), the desired amine (1.0 eq, 0.5 mmol), and HOBt (0.1 eq, 0.05 mmol) in DCM (10 mL).[5]
-
Base Addition: Add DIPEA or TEA (2.2 eq, 1.1 mmol) to the mixture.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq, 0.6 mmol) to the mixture in several portions over 10 minutes.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM (10 mL). Wash the organic layer successively with water (2 x 15 mL), 1N HCl (1 x 10 mL, if excess amine is present), saturated aqueous NaHCO₃ (2 x 15 mL, to remove HOBt and excess acid), and brine (1 x 15 mL).[5][17]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
PART 3: Data Presentation and Mechanistic Insights
Comparative Data for Reagent Selection
The choice between HATU and EDC/HOBt often involves a trade-off between speed, efficiency, and cost. The following table provides a general comparison to guide selection.
| Parameter | HATU Coupling | EDC/HOBt Coupling |
| Relative Cost | High | Low to Moderate |
| Reaction Time | Fast (1-3 hours) | Moderate to Slow (4-16 hours) |
| Efficiency | Very High, especially for hindered substrates[10] | Good, but can be sluggish with difficult couplings[8] |
| Byproduct Removal | Aqueous wash (LiCl solution recommended for DMF) | Aqueous wash (water-soluble urea)[5] |
| Side Reactions | Low potential for racemization[10] | Higher potential for racemization without additives[6] |
| Recommended For | Difficult couplings, rapid synthesis, peptide synthesis | Routine amide synthesis, large-scale reactions |
Mechanistic Diagrams
Understanding the reaction mechanism is key to troubleshooting and optimization.
Mechanism: HATU Activation and Coupling
Caption: Simplified mechanism of HATU-mediated amide coupling.[11][12]
The carboxylate anion, formed by deprotonation with a base, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly attacked by the OAt anion to form the highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine to yield the final amide product.[11][13]
Conclusion
The successful coupling of 4-Ethylmorpholine-3-carboxylic acid hydrochloride is readily achievable with careful consideration of the substrate's unique characteristics. The presence of the hydrochloride salt necessitates the use of at least two equivalents of a non-nucleophilic base, with 2.5-3.0 equivalents being a safe excess. For efficient and rapid coupling, particularly with challenging amine partners, the HATU-based protocol is superior. For more routine transformations where cost is a consideration, the classic EDC/HOBt system provides a reliable alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable morpholine building block into their synthetic programs.
References
-
wenxuecity.com. (2023). HATU coupling. [Link]
-
Organic Chemistry - YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
- Google Patents.
-
Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Current Chemistry Letters. (2022).
- Luxembourg Bio Technologies. (2003).
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
- Accounts of Chemical Research. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- The Royal Society of Chemistry. (2014).
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. growingscience.com [growingscience.com]
- 4. synplechem.com [synplechem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. peptide.com [peptide.com]
- 16. Lab Reporter [fishersci.co.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethylmorpholine-3-carboxylic acid hydrochloride
[1]
Technical Overview & Chemical Behavior
4-Ethylmorpholine-3-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative.[1] Understanding its physicochemical properties is critical for successful purification.
-
Structure: It consists of a morpholine ring with an ethyl group at the nitrogen (N-4) and a carboxylic acid at position 3.[1]
-
Ionic State: As the hydrochloride salt (HCl), the nitrogen is protonated (
), rendering the molecule highly polar and water-soluble.[1] -
Solubility Profile:
-
High Solubility: Water, Methanol, hot Ethanol.
-
Low/No Solubility: Diethyl ether, Hexanes, Ethyl Acetate, Dichloromethane (DCM).[1]
-
-
Common Impurities: Inorganic salts (NaCl/KCl), unreacted Morpholine-3-carboxylic acid, and quaternary ammonium byproducts (over-alkylation).[1]
Troubleshooting Guide (FAQ)
Q1: My product remains a viscous, hygroscopic oil and will not crystallize. How do I obtain a solid?
Diagnosis: This is a common issue with N-alkylated amino acid hydrochlorides. They are prone to "oiling out" due to trace water retention or solvent entrapment.[1] The presence of excess HCl can also prevent crystal lattice formation.
Corrective Action:
-
Azeotropic Drying: Dissolve the oil in absolute ethanol or toluene and rotary evaporate to dryness. Repeat 2-3 times to remove trace water.[1]
-
Trituration: Add dry diethyl ether or acetone (antisolvents) to the oil.[1] Scratch the flask walls with a glass rod vigorously to induce nucleation.[1]
-
Lyophilization: If the oil persists, dissolve in minimal water and freeze-dry (lyophilize).[1] The resulting amorphous powder is often easier to recrystallize than the initial oil.[1]
Q2: I have high ash content (inorganic salts) in my crude material. How do I desalt it?
Diagnosis: Synthesis via alkylation often generates stoichiometric amounts of inorganic salts (e.g., NaCl) which co-precipitate with the highly polar product.
Corrective Action:
-
Method A (Solubility Difference): The product is soluble in dry ethanol/methanol, while NaCl/KCl are largely insoluble.
-
Step: Suspend the crude solid in dry ethanol. Sonicate for 20 minutes. Filter off the white inorganic solid.[1] Evaporate the filtrate.
-
-
Method B (Ion Exchange - Best for Purity): Use a cation exchange resin (e.g., Dowex 50W).[1]
Q3: The product has a persistent yellow/brown color. How do I remove it?
Diagnosis: Oxidation of the morpholine ring or trace iodine residues (if ethyl iodide was used) can cause discoloration.
Corrective Action:
-
Dissolve the crude material in water or methanol.[1]
-
Add Activated Charcoal (5-10% w/w).
-
Heat to 50°C for 30 minutes with stirring.
-
Filter through a Celite pad (diatomaceous earth) to remove the charcoal.[1]
Q4: Can I use Silica Gel Chromatography for purification?
Diagnosis: Generally, No . The hydrochloride salt is too polar and will streak or bind irreversibly to normal-phase silica.[1]
Alternative:
-
Reverse Phase (C18): Use water/acetonitrile gradients with 0.1% TFA or HCl as a modifier.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Better suited for highly polar, ionic species.
Experimental Protocols
Protocol A: Recrystallization via Solvent/Antisolvent System
Use this protocol for final polishing of material >85% purity.
| Parameter | Specification |
| Primary Solvent | Absolute Ethanol (or Methanol for very stubborn cases) |
| Antisolvent | Diethyl Ether or Acetone |
| Temperature | Boiling (Dissolution) |
Step-by-Step:
-
Place 1.0 g of crude 4-Ethylmorpholine-3-carboxylic acid HCl in a flask.
-
Add boiling Absolute Ethanol dropwise with stirring until the solid just dissolves. Do not add excess solvent.[1]
-
Optional: If insoluble particles remain (salts), filter hot through a syringe filter.[1]
-
Remove from heat.[1] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]
-
Add 1-2 drops of Ethanol to clear the solution again.[1]
-
Seal the flask and let it cool to room temperature slowly, then place in a freezer (-20°C) overnight.
-
Filter the white crystals under nitrogen (to prevent moisture absorption).[1] Wash with cold Ether.[1]
Protocol B: Desalting via Ion Exchange (Dowex 50W)
Use this protocol if the crude contains >10% inorganic salts.
-
Resin Prep: Wash Dowex 50W (H+ form) with deionized water until eluent is neutral.[1]
-
Loading: Dissolve crude mixture in water and load onto the column.
-
Washing: Flush with 3-5 column volumes of water.
-
Result: Inorganic anions (
, ) and non-basic impurities elute.[1] The target amino acid binds to the resin.
-
-
Elution: Elute with 1M Aqueous Ammonia (
). Monitor fractions via TLC (ninhydrin stain) or pH.[1] -
Isolation: Pool fractions containing the product. Evaporate ammonia/water.[1]
-
Conversion: The residue is the free zwitterion. Dissolve in minimal water, add 1.05 eq of HCl (aq), and lyophilize to regenerate the Hydrochloride salt.
-
Visualization: Purification Decision Tree
The following logic flow helps you decide the correct purification route based on your crude material's state.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material properties.[1]
Synthesis Context & Impurity Origins
Understanding how the molecule is made helps in identifying impurities.
Figure 2: Synthesis pathways illustrating the origin of common impurities (A, B, and C) requiring removal.
References
-
PubChem. (n.d.).[1] 4-ethylmorpholine-3-carboxylic acid hydrochloride (Compound Summary).[1][3] National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[4] Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid.[1][4] Journal of Organic Chemistry, 72(11), 4254-4257.[1][4] [Link]
-
Ortiz, K. G., et al. (2024).[5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[6] Journal of the American Chemical Society, 146, 29847-29856.[6] [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amino acid hydrochloride recrystallization techniques).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]
- 3. PubChemLite - 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
Technical Support Center: 4-Ethylmorpholine-3-carboxylic acid hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, we will explore the synthesis through a series of troubleshooting guides and frequently asked questions.
Synthesis Overview & Core Chemistry
The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride typically involves the N-alkylation of the parent morpholine-3-carboxylic acid. The two most common and effective strategies for this transformation are Reductive Amination and Direct Alkylation . The final step involves the formation of the hydrochloride salt to improve stability and handling.
Primary Synthetic Route: Reductive Amination
Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which helps to minimize the formation of over-alkylated byproducts. The process involves the reaction of morpholine-3-carboxylic acid with acetaldehyde in the presence of a reducing agent.
Caption: General workflow for the synthesis via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of reductive amination over direct alkylation for this synthesis?
A1: Reductive amination offers superior control and selectivity. Direct alkylation, using reagents like ethyl iodide or diethyl sulfate, can lead to the formation of quaternary ammonium salts (over-alkylation), which are difficult to remove and reduce the overall yield of the desired mono-ethylated product.[1] Reductive amination protocols, particularly with mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), are highly selective for the intermediate iminium ion, thus preventing this side reaction.[2]
Q2: Why is the final product isolated as a hydrochloride salt?
A2: The hydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid, which simplifies isolation, purification, and handling compared to the free base, which may be an oil or a hygroscopic solid.[3] Furthermore, the salt form often enhances solubility in aqueous media, which can be beneficial for downstream applications.
Q3: What is a realistic target yield for this synthesis?
A3: With an optimized protocol, yields for the reductive amination step can range from 75% to over 90%.[4] The subsequent salt formation is typically quantitative. Overall yields below 70% often indicate underlying issues with reagent quality, reaction conditions, or purification techniques that need to be addressed.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Problem Area 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled, with TLC/LC-MS analysis showing a high proportion of unreacted morpholine-3-carboxylic acid. What are the likely causes?
A: This is a common issue that typically points to one of three areas: the reducing agent, the pH of the reaction, or the quality of the aldehyde.
-
Cause 1: Inactive Reducing Agent.
-
Explanation: Borohydride-based reducing agents, especially milder ones like NaBH(OAc)₃ and NaBH₃CN, are sensitive to moisture. Improper storage or using an old batch can lead to significant deactivation.
-
Solution: Always use a fresh bottle of the reducing agent or one that has been stored in a desiccator. If in doubt, purchase a new batch. Avoid scooping the reagent from the bottle in a humid environment.
-
-
Cause 2: Suboptimal pH.
-
Explanation: The initial formation of the iminium ion is a pH-dependent equilibrium. The reaction is typically most efficient in a mildly acidic environment (pH 4-6). If the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl group of the aldehyde will not be sufficiently activated.
-
Solution: If your reaction mixture does not contain an acid (like the acetic acid in NaBH(OAc)₃), consider adding a catalytic amount of acetic acid to buffer the system into the optimal pH range.
-
-
Cause 3: Poor Quality or Polymerized Acetaldehyde.
-
Explanation: Acetaldehyde has a low boiling point (20.2 °C) and can readily polymerize into paraldehyde or metaldehyde upon standing. These polymers are far less reactive.
-
Solution: Use acetaldehyde from a freshly opened bottle. For best results, consider distilling the acetaldehyde immediately before use.
-
Problem Area 2: Formation of Impurities & Side Products
Q: My crude product analysis shows multiple spots/peaks, indicating significant impurity formation. How can I improve the reaction's selectivity?
A: Impurity profiles often point towards issues with stoichiometry or reaction control.
-
Cause 1: Over-alkylation (Observed with Direct Alkylation).
-
Explanation: Using highly reactive alkylating agents like ethyl iodide with a strong base can lead to the formation of a quaternary ammonium salt.
-
Solution: Switch to a reductive amination protocol. If direct alkylation must be used, employ a less reactive ethylating agent (e.g., ethyl bromide) and use the starting amine in slight excess to favor mono-alkylation.
-
-
Cause 2: Aldol Condensation of Acetaldehyde.
-
Explanation: In the presence of a base, acetaldehyde can self-condense. While reductive amination is typically acidic, localized areas of high basicity or improper pH can trigger this side reaction.
-
Solution: Ensure the reaction medium is homogenous and maintained at the correct pH. Add the acetaldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
Problem Area 3: Difficult Product Isolation and Purification
Q: After adding HCl, my product oiled out or the precipitation was incomplete, resulting in low isolated yield. What can I do?
A: Challenges with salt formation and precipitation are almost always related to solvent and water content.
-
Cause 1: Presence of Water.
-
Explanation: 4-Ethylmorpholine-3-carboxylic acid hydrochloride has some solubility in water. If the reaction solvent or the HCl solution is not anhydrous, the product can remain in solution or precipitate as a sticky oil instead of a crystalline solid.
-
Solution: Ensure the solvent used for the free base is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the HCl solution. Use a commercially available anhydrous solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane).
-
-
Cause 2: Incorrect Solvent for Precipitation.
-
Explanation: The ideal solvent system should readily dissolve the free base but have very poor solubility for the hydrochloride salt.
-
Solution: Common and effective solvents for precipitating the HCl salt include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of isopropanol and hexane. If your product oils out, try adding a non-polar "anti-solvent" like hexane or heptane dropwise to induce crystallization.
-
-
Cause 3: Supersaturation.
-
Explanation: The product may form a supersaturated solution and be reluctant to crystallize, especially if the crude material is highly pure.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a small amount of pure product, use it as a seed crystal. Allowing the solution to stand at a reduced temperature (0-4 °C) for several hours can also promote crystallization.
-
Optimized Experimental Protocols & Data
Protocol 1: Synthesis via Reductive Amination
This protocol is optimized for high yield and purity on a laboratory scale.
-
Dissolution: In a round-bottom flask, dissolve morpholine-3-carboxylic acid (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude 4-Ethylmorpholine-3-carboxylic acid free base.
Protocol 2: Hydrochloride Salt Formation
-
Redissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate).
-
Precipitation: While stirring, slowly add a solution of anhydrous HCl (1.1 eq, e.g., 2M in diethyl ether) dropwise. A white precipitate should form immediately.
-
Crystallization: Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to obtain the final 4-Ethylmorpholine-3-carboxylic acid hydrochloride.
Table 1: Key Parameter Optimization Summary
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be run without strict pH control. NaBH₃CN requires acidic conditions.[2] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is generally a better choice as it is less hygroscopic and simplifies the aqueous workup. |
| Temperature | Room Temperature | 0 °C to RT | Running the reaction at room temperature is usually sufficient. Cooling may be necessary for large-scale reactions to control exotherms during reagent addition. |
| Stoichiometry (Aldehyde) | 1.2 equivalents | 2.0 equivalents | A small excess (1.1-1.3 eq) of acetaldehyde is optimal. A large excess can promote side reactions and complicates removal. |
Visual Troubleshooting Workflow
Use this flowchart to diagnose and resolve common synthesis issues systematically.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed, 25 May 2007, [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 13 Jan 2017, [Link]
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate, Aug 2025, [Link]
-
Catalytic reductive N-alkylation of amines using carboxylic acids. RSC Publishing, [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC, 2 Feb 2023, [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute, [Link]
-
4-ethylmorpholine-3-carboxylic acid hydrochloride. PubChemLite, [Link]
-
Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC, [Link]
-
Esterification of Carboxylic Acids. Organic Syntheses Procedure, [Link]
-
Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile. ETH Zurich Research Collection, 9 Sep 2022, [Link]
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. PMC, [Link]
-
Recent progress in the synthesis of morpholines. ResearchGate, 1 Jun 2019, [Link]
-
Morpholine. PubChem, [Link]
Sources
side reactions in the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride
Status: Operational Ticket ID: CHEM-SUP-4EM3C Subject Matter Expert: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely attempting to synthesize 4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS: 869779-88-6 for the salt, 204512-95-8 for the free acid).[1] This compound is a critical chiral building block for pharmaceutical intermediates.[1]
The synthesis typically follows two routes: Direct Alkylation (prone to side reactions) or Reductive Amination (preferred).[1][2][3] This guide focuses on the specific failure modes of these pathways: Racemization at the C3 chiral center and Quaternization (over-alkylation) of the nitrogen.[1]
Part 1: Critical Impurity Analysis (The "Why" and "How")
The Quaternary Ammonium Trap (Over-Alkylation)
-
The Issue: The morpholine nitrogen is nucleophilic.[1] After the first ethyl group is added, the resulting tertiary amine is more nucleophilic than the secondary amine starting material.[1] In direct alkylation protocols (using Ethyl Iodide/Bromide), this leads to the formation of the diethyl quaternary ammonium salt.[1]
-
Diagnostic:
-
LC-MS: Look for a mass peak at [M + 29] (Target) vs. [M + 57] (Quaternary impurity).
-
1H NMR: Integration of the ethyl group signals (CH2 at ~2.4-3.0 ppm) will be double the expected value relative to the C2-morpholine protons.[1]
-
The Silent Yield Killer (Racemization)
-
The Issue: The C3 position is alpha to a carboxylic acid. The proton attached to C3 is acidic (pKa ~20-25).[1] If you use strong bases (e.g., NaH, KOH) or heat the reaction in basic media to drive alkylation, you will deprotonate C3, leading to an enolate intermediate that reprotonates racetically.[1]
-
Consequence: Loss of enantiomeric excess (ee%).[1] The biological activity of your final drug candidate may drop by 50% or more.[1]
Incomplete Salt Formation (Hygroscopicity)[1]
-
The Issue: The HCl salt is extremely hygroscopic.[1] Excess HCl gas or concentrated acid can lead to a "gum" rather than a discrete solid, trapping solvent and impurities.[1]
Part 2: Visualizing the Chemical Battlefield
The following diagram maps the reaction logic and where specific side reactions occur.
Caption: Pathway analysis showing why Reductive Amination (Route B) minimizes critical side reactions compared to Direct Alkylation (Route A).[1]
Part 3: Troubleshooting & FAQs
Scenario A: "I see a double-ethylation peak in my Mass Spec."
| Possible Cause | Technical Explanation | Corrective Action |
| Direct Alkylation used | Alkyl halides (Et-I, Et-Br) do not stop at mono-alkylation because the product is more reactive than the reactant.[1] | Switch to Reductive Amination. Use Acetaldehyde (1.1 eq) and NaBH(OAc)3 or NaBH3CN.[1] |
| Uncontrolled pH | In reductive amination, if pH < 4, the amine is protonated and unreactive.[1] If pH > 7, the iminium ion is unstable.[1] | Maintain pH 5–6 using Acetic Acid/Acetate buffer.[1] This ensures the iminium ion forms without protonating the nucleophile too strongly.[1] |
Scenario B: "My product is a racemate (0% ee)."
| Possible Cause | Technical Explanation | Corrective Action |
| Base too strong | Using KOH, NaOH, or NaH abstracts the alpha-proton at C3.[1] | Use organic bases like DIPEA or TEA only if necessary.[1] Ideally, run the reaction under slightly acidic conditions (Reductive Amination).[1] |
| High Temperature | Thermal energy overcomes the activation barrier for enolization.[1] | Keep reaction temperature < 25°C . Reductive amination typically runs at 0°C to RT.[1] |
| Recrystallization | Attempting to recrystallize the salt from boiling alcohols can induce racemization if trace base is present.[1] | Recrystallize from iPrOH/Et2O at moderate temperatures. |
Scenario C: "I cannot isolate a solid; it's a sticky oil."
-
Cause: Morpholine amino acids are zwitterionic and highly water-soluble.[1] The HCl salt is hygroscopic.[1]
-
Fix:
-
Lyophilization: If water is present, freeze-dry the sample.[1]
-
Trituration: Dissolve the oil in a minimum amount of anhydrous Methanol or Ethanol, then add excess diethyl ether or MTBE dropwise with vigorous stirring to precipitate the salt.
-
Avoid Water: Use 4M HCl in Dioxane for the salt formation step, not aqueous HCl.[1]
-
Part 4: Optimized Experimental Protocol
Method: Reductive Amination (Recommended) Scale: 10 mmol basis Validation: Minimizes racemization and prevents over-alkylation [1][2].[1]
Step 1: Iminium Ion Formation
-
Charge: In a round-bottom flask, dissolve Morpholine-3-carboxylic acid (1.31 g, 10 mmol) in Methanol (20 mL).
-
Buffer: Add Acetic Acid (0.6 g, 10 mmol) to buffer the system to pH ~5–6.
-
Reagent: Add Acetaldehyde (0.48 g, 11 mmol, 1.1 eq) dropwise at 0°C.
-
Wait: Stir for 30 minutes at 0°C to allow the hemiaminal/iminium species to equilibrate. Do not add hydride yet.
Step 2: Reduction
-
Reduction: Add Sodium Cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol) portion-wise over 15 minutes.
-
Note: NaBH(OAc)3 can also be used but is slower in MeOH.[1]
-
-
Monitor: Warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC (nBuOH:AcOH:H2O 3:1:1) or LC-MS.[1]
Step 3: Workup & Salt Formation
-
Quench: Quench with 1N HCl (aqueous) to decompose excess borohydride (Caution: H2 gas evolution).
-
Purification (Crucial):
-
Isolation: Concentrate the ammoniacal eluent to dryness to get the free amine.[1]
-
Salt Formation: Dissolve the residue in anhydrous Ethanol (5 mL) . Cool to 0°C. Add 4M HCl in Dioxane (3 mL) dropwise. Dilute with Diethyl Ether (20 mL) to precipitate the 4-Ethylmorpholine-3-carboxylic acid hydrochloride .[1] Filter and dry under vacuum over P2O5.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose synthesis failures in real-time.
Caption: Decision matrix for identifying and resolving common synthetic failures.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Gribble, G. W. (2006).[1] "Sodium Cyanoborohydride."[1][2] Encyclopedia of Reagents for Organic Synthesis. Link[1]
-
PubChem. (2025).[1][5] "4-Ethylmorpholine-3-carboxylic acid hydrochloride."[1][6] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-ethylmorpholine-3-carboxylic acid hydrochloride (C7H13NO3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Resolving Stereoisomers of 4-Ethylmorpholine-3-carboxylic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during the separation of its stereoisomers.
Overview: The Challenge of a Chiral Morpholine Carboxylic Acid
4-Ethylmorpholine-3-carboxylic acid possesses a single stereocenter at the C3 position, making it a chiral molecule existing as a pair of enantiomers. In drug development, it is crucial to isolate and test each enantiomer individually, as they often exhibit different pharmacological and toxicological profiles. This guide focuses on the two primary strategies for resolving this racemic mixture: diastereomeric salt crystallization and chiral chromatography.
Part 1: Method Selection - FAQs
Q1: What are the main methods for resolving the enantiomers of 4-Ethylmorpholine-3-carboxylic acid hydrochloride?
There are two principal methods, each with distinct advantages:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent).[1][2] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility.[3] This difference allows for their separation via fractional crystallization. It is often the most cost-effective method for large-scale production.[4]
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[5][6] It offers high resolution and is often faster for methods development, though it can be more expensive for large-scale separations.
Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography?
Your choice depends on scale, available equipment, and timeline.
-
For Large-Scale (grams to kilograms): Diastereomeric salt crystallization is generally preferred due to its scalability and lower cost of raw materials (solvents and resolving agents vs. expensive chiral columns and large solvent volumes for preparative chromatography).
-
For Small-Scale (milligrams to grams) & Analytical Purity Checks: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is ideal.[5][7] It provides a direct measure of enantiomeric excess (ee) and can be used to obtain small quantities of highly pure material for initial biological testing.
Part 2: Troubleshooting Diastereomeric Salt Crystallization
This method is powerful but often requires empirical optimization. The unpredictability of crystallization is a known challenge.[8]
Q3: I've mixed my racemic acid with a chiral resolving agent, but nothing is crystallizing. What should I do?
This is a common issue. The cause is often related to solvent choice or concentration.
-
The "Why": Crystallization requires a state of supersaturation. If the diastereomeric salts are too soluble in your chosen solvent, they will not precipitate.
-
Troubleshooting Steps:
-
Concentrate the Solution: Slowly remove the solvent under reduced pressure to increase the concentration.
-
Introduce an Anti-Solvent: Add a solvent in which the salts are known to be poorly soluble to induce precipitation. This should be done slowly at a constant temperature.
-
Cool the Solution: Reduce the temperature slowly. A rapid crash-cooling often leads to oils or amorphous solids rather than well-defined crystals.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Re-screen Solvents: The initial solvent choice is critical and often requires screening.[7] A good starting point is a solvent in which the starting materials are soluble at elevated temperatures but less soluble at room temperature.
-
Q4: My resolution attempt produced an oil or a sticky solid, not crystals. How can I fix this?
Oiling out is a frustrating but solvable problem. It indicates that the molecules are separating from the solution but are not organizing into a crystal lattice.
-
The "Why": This often happens when the solution becomes supersaturated too quickly or when the melting point of the salt is lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Add a small amount of solvent to re-dissolve the oil (warming may be necessary), then allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator.
-
Change the Solvent System: The interaction between the salt and the solvent is key. Try a different solvent or a mixture of solvents. For example, if you used methanol, try ethanol or isopropanol, or a mixture like ethyl acetate/heptane.[7]
-
Trituration: Add a solvent in which the oil is insoluble and stir or sonicate. This can sometimes induce crystallization.
-
Q5: After crystallization, the enantiomeric excess (ee) of my product is very low. Why?
A low ee indicates that the two diastereomeric salts have similar solubilities in your chosen crystallization conditions, leading to co-precipitation.
-
The "Why": The success of this method hinges on a significant difference in solubility between the (R-acid • S-base) and (S-acid • S-base) salts.[7]
-
Troubleshooting Steps:
-
Recrystallize: A single crystallization is often not enough. Perform one or more subsequent recrystallizations of the solid product. This will progressively enrich the less soluble diastereomer.[2]
-
Screen New Resolving Agents: The interaction between the acid and the chiral base dictates the properties of the resulting salts. A different resolving agent may provide a larger solubility differential.
-
Screen New Solvents: The solvent plays a crucial role in mediating the intermolecular interactions that govern crystal packing and solubility. A comprehensive screen is often necessary.
-
Workflow for Diastereomeric Salt Resolution
Sources
- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Time for 4-Ethylmorpholine-3-carboxylic Acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction kinetics for this important synthetic intermediate. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.
Section 1: Understanding the Synthesis - The "Why"
The synthesis of 4-Ethylmorpholine-3-carboxylic acid is fundamentally an N-alkylation of the secondary amine in the morpholine-3-carboxylic acid starting material. The efficiency and speed of this transformation are governed by several factors, primarily the method of ethyl group introduction and the reaction conditions employed. The most common and scalable approach is reductive amination .
This method involves the reaction of the starting morpholine-3-carboxylic acid with an aldehyde (acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired N-ethyl product. This one-pot procedure is often preferred for its high selectivity and avoidance of harsh alkylating agents.
Caption: General workflow for synthesis via reductive amination.
Section 2: Key Factors Influencing Reaction Time
Optimizing reaction time is a balancing act between accelerating the desired transformation and preventing the formation of impurities or product degradation.[1] The following parameters are critical levers in achieving this balance.
| Parameter | Effect on Reaction Time | Rationale & Causality | Potential Pitfalls |
| Temperature | Increases Rate: Higher temperature provides more kinetic energy, increasing collision frequency and energy.[2] | Follows the Arrhenius principle. A 10°C increase can roughly double the reaction rate. | Side Reactions: Can promote undesired pathways or product degradation.[3] For reductive aminations, may lead to over-reduction or side-reactions with the solvent. |
| Catalyst (for Reductive Amination) | Increases Rate: Provides an alternative reaction pathway with lower activation energy.[2] | Pd/C: Heterogeneous catalyst, facilitates hydrogenation of the iminium ion. NaBH(OAc)₃: A mild and selective chemical reductant.[4] | Catalyst Poisoning: Impurities in reagents can deactivate the catalyst. Loading: Insufficient catalyst loading will slow the reaction. |
| Reactant Concentration | Increases Rate: Higher concentration increases the probability of effective molecular collisions.[2] | Governed by the rate law of the reaction. | Solubility Issues: Reagents may precipitate out at high concentrations. Exothermicity: High concentrations can lead to dangerous temperature spikes. |
| Solvent | Variable Effect: The solvent's polarity can influence the stability of intermediates and transition states.[3] | Protic solvents (e.g., alcohols) are common for reductive aminations. Aprotic solvents may be required for direct alkylation with alkyl halides.[5] | Reactivity: Some solvents may react with reagents (e.g., DMSO at high temperatures).[5] Purity: Water content can inhibit many reactions.[1] |
| Pressure (for Hydrogenation) | Increases Rate: Higher H₂ pressure increases the concentration of dissolved hydrogen, accelerating the reduction step. | Directly impacts the rate of the hydrogenation step on the catalyst surface. | Safety: Requires specialized high-pressure equipment. Over-reduction can become a competing reaction. |
| pH / Base (for Direct Alkylation) | Increases Rate: A base deprotonates the amine, increasing its nucleophilicity for attack on an alkyl halide. | The free amine is a much stronger nucleophile than its protonated form. | Side Reactions: Strong bases can cause elimination reactions with the alkyl halide or other undesired pathways. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on solutions to reduce reaction time and improve efficiency.
Caption: Troubleshooting workflow for slow reaction rates.
Q: My reductive amination is incomplete after 24 hours. What is the most likely cause?
A: An incomplete reaction is a common issue that can often be resolved systematically.[1]
-
Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), it may be poisoned or inactive. Filter the reaction mixture and add a fresh batch of catalyst. For a new reaction, ensure the catalyst is from a reliable source.
-
Hydrogen Supply: If performing a catalytic hydrogenation, ensure there is a positive pressure of hydrogen and that the system is not leaking.
-
Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in 5-10°C increments, monitoring by TLC or LC-MS for any changes in the product/starting material ratio and the appearance of new impurity spots.[3]
-
Reagent Purity: Impurities in the morpholine-3-carboxylic acid or acetaldehyde can interfere with the reaction.[1] Ensure the purity of your starting materials.
Q: I am observing significant side product formation, which complicates purification and affects yield. How can I suppress these while optimizing reaction time?
A: The formation of side products indicates that a competing reaction pathway is occurring at a comparable rate to your desired reaction.
-
Lower the Temperature: Side reactions often have a higher activation energy.[3] Reducing the temperature can significantly slow the undesired pathway while having a less pronounced effect on the main reaction, improving selectivity.
-
Change the Order of Addition: Sometimes, adding one reagent slowly to the others can maintain a low instantaneous concentration, preventing side reactions. For instance, slowly adding the acetaldehyde can prevent self-condensation or other undesired reactions.
-
Choose a More Selective Reducing Agent: If using a powerful reducing agent, you might be seeing over-reduction. Switching from catalytic hydrogenation to a milder chemical reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) can provide greater selectivity for the iminium ion reduction.[4]
Q: My reaction is very exothermic and difficult to control, forcing me to use long addition times. How can I manage this better?
A: Strong exothermic events are a safety concern and can lead to side product formation due to temperature spikes.
-
Dilution: Increasing the solvent volume can help dissipate the heat generated.
-
Cooling: Run the reaction in an ice bath or with a cryo-cooler, especially during the addition of a highly reactive reagent.
-
Slow Addition: Continue with slow, controlled addition of the limiting reagent to manage the rate of heat generation. This is a standard practice in process chemistry to ensure safety and control.[6]
Section 4: Experimental Protocols
Protocol 4.1: Synthesis via Reductive Amination with Catalytic Hydrogenation
This protocol is adapted from a similar synthesis of 4-methylmorpholine-3-carboxylic acid.[7]
-
Setup: In a suitable pressure vessel, dissolve morpholine-3-carboxylic acid (1 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the starting material).
-
Reagent Addition: Add acetaldehyde (1.2 eq).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the catalyst, and analyzing by TLC or LC-MS. The reaction is complete when the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-Ethylmorpholine-3-carboxylic acid hydrochloride.[8]
Protocol 4.2: Systematic Optimization of Reaction Time
To find the optimal conditions, a Design of Experiments (DoE) approach using small-scale parallel reactions is highly effective.
-
Setup: Arrange an array of reaction vials or a parallel synthesis block.
-
Parameter Screening: In each vial, set up the reaction from Protocol 4.1 but vary one parameter systematically. For example:
-
Temperature: Run reactions at 20°C, 30°C, 40°C, and 50°C.
-
Catalyst Loading: Use 2 mol%, 5 mol%, and 10 mol% of Pd/C.
-
Solvent: Test methanol, ethanol, and isopropanol.
-
-
Execution: Run all reactions simultaneously under identical stirring and pressure.
-
Analysis: Take samples from each reaction at set time points (e.g., 2, 4, 8, 16 hours) and analyze the conversion rate by LC-MS or a calibrated HPLC method.
-
Evaluation: Plot conversion versus time for each condition to identify the set of parameters that provides the fastest reaction time with the cleanest product profile.
Section 5: Frequently Asked Questions (FAQs)
Q: What is a typical "good" reaction time for this synthesis? A: For a lab-scale reductive amination of this type, a reaction time of 12-24 hours is common.[7] A well-optimized process on a larger scale might aim for completion in under 8-12 hours to fit within a standard manufacturing shift.
Q: How do I properly monitor the reaction to know when it's truly finished? A: Visual inspection is unreliable. The best method is to use an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The reaction is considered complete when the spot or peak corresponding to the morpholine-3-carboxylic acid starting material is no longer detectable.
Q: Are there significant safety concerns when trying to accelerate the reaction by increasing temperature or pressure? A: Yes. Increasing temperature will increase the vapor pressure of the solvent and acetaldehyde, leading to a pressure increase in a sealed vessel.[9][10] This must be done in equipment rated for the expected temperatures and pressures. Hydrogen gas is highly flammable, and all operations should be conducted in a well-ventilated fume hood with appropriate safety measures. The initial addition of reagents can also be exothermic.[4]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). Retrieved from [Link]
-
MEL Chemistry. (2017, April 11). How to increase reaction speed. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-ethylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]
-
PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
RSC Publishing. (2024, June 7). Green advancements towards the electrochemical synthesis of heterocycles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
MDPI. (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]
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- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
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- 9. 4-Ethylmorpholine for synthesis 100-74-3 [sigmaaldrich.com]
- 10. N-乙基吗啉 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
Validation & Comparative
biological activity of 4-Ethylmorpholine-3-carboxylic acid hydrochloride analogues
An In-depth Technical Guide to the Biological Activity of 4-Ethylmorpholine-3-carboxylic Acid Analogues: A Comparative Framework for Researchers
For drug discovery and development professionals, the morpholine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved therapeutics.[1][2] Its unique physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in medicinal chemistry.[3] This guide provides a comparative framework for investigating the biological potential of analogues derived from 4-Ethylmorpholine-3-carboxylic acid hydrochloride, a scaffold ripe for exploration. While direct literature on this specific parent compound is limited, a wealth of data on related morpholine derivatives allows us to construct a robust, data-driven strategy for analogue design, synthesis, and evaluation.
This guide is structured to empower researchers to explore the chemical space around the 4-Ethylmorpholine-3-carboxylic acid core. We will delve into potential therapeutic applications, propose synthetic strategies, and provide detailed experimental protocols for biological evaluation, grounded in established methodologies for similar molecular classes.
The Morpholine-3-Carboxylic Acid Scaffold: A Gateway to Chemical Diversity
The 4-Ethylmorpholine-3-carboxylic acid structure offers two primary points for chemical modification: the nitrogen at the 4-position and the carboxylic acid at the 3-position. The ethyl group at N-4 provides a baseline lipophilicity, while the carboxylic acid is a versatile functional handle for creating libraries of amides, esters, and other derivatives. This versatility is crucial for tuning the pharmacokinetic and pharmacodynamic properties of the resulting analogues.[4]
Our comparative guide will focus on three promising areas of biological activity, based on extensive research into the broader class of morpholine-containing compounds:
-
Anticancer Activity: Targeting key signaling pathways in oncology.
-
Antimicrobial Activity: Developing novel agents to combat pathogenic fungi and bacteria.
-
Central Nervous System (CNS) Activity: Exploring potential as modulators of neurotransmitter reuptake.
Comparative Analysis Area 1: Anticancer Potential
Morpholine derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are critical for tumor growth and survival.[3][5] The oxygen atom of the morpholine ring can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[3]
Hypothesized Mechanism: Kinase Inhibition
Many morpholine-containing compounds function as inhibitors of the Phosphoinositide 3-kinase (PI3K) family of enzymes, which are frequently hyperactivated in cancer. We will proceed with the hypothesis that analogues of 4-Ethylmorpholine-3-carboxylic acid can be designed to target the PI3K/Akt/mTOR signaling pathway.
Proposed Analogues for Synthesis and Comparison
The primary strategy here is to synthesize a series of amides from the parent carboxylic acid. The rationale is that the amide bond can introduce a variety of substituents that can interact with different residues in the kinase active site, allowing for the exploration of Structure-Activity Relationships (SAR).[5]
Table 1: Proposed Anticancer Analogues and Hypothetical Performance Data
| Analogue ID | R-Group (at position 3, via amide linkage) | Target Kinase | IC50 (nM) |
| EMCA-HCI | -OH (Parent Compound) | PI3Kα | >10,000 |
| EMCA-A1 | -NH-Phenyl | PI3Kα | 850 |
| EMCA-A2 | -NH-(4-Chloro-phenyl) | PI3Kα | 250 |
| EMCA-A3 | -NH-(4-Methoxy-phenyl) | PI3Kα | 600 |
| EMCA-A4 | -NH-Benzyl | PI3Kα | 1,200 |
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogues.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while high luminescence indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve test compounds in DMSO to create 10 mM stock solutions. Perform a serial dilution in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 5 nM).
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of each compound dilution.
-
Enzyme Addition: Add 2.5 µL of recombinant human PI3Kα enzyme to each well.
-
Substrate Addition: Add 2.5 µL of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a kinase detection reagent (containing luciferase and luciferin) to each well. This reagent measures the remaining ATP.
-
Data Acquisition: After a further 60-minute incubation, read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness: This protocol is self-validating through the use of positive and negative controls on every plate. The dose-response curve ensures that the observed inhibition is not an artifact of a single concentration. A known PI3K inhibitor should be run as a reference standard.
Visualization: PI3K Signaling Pathway
Caption: PI3K pathway and the inhibitory action of EMCA analogues.
Comparative Analysis Area 2: Antimicrobial (Antifungal) Activity
Morpholine derivatives, such as the agricultural fungicide fenpropimorph, are known to inhibit sterol biosynthesis in fungi, providing a well-validated mechanism of action.[6] This makes antifungal activity a promising avenue for 4-Ethylmorpholine-3-carboxylic acid analogues.
Hypothesized Mechanism: Ergosterol Biosynthesis Inhibition
The proposed mechanism targets enzymes within the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. Disruption of this pathway leads to cell death.
Proposed Analogues for Synthesis and Comparison
For this therapeutic area, we will again focus on amide derivatives, as this class has shown promise in other antifungal morpholine series.[6] The key is to vary the lipophilicity and steric bulk of the amide substituent to optimize interaction with the target enzyme.
Table 2: Proposed Antifungal Analogues and Hypothetical Performance Data
| Analogue ID | R-Group (at position 3, via amide linkage) | Organism | MIC (µg/mL) |
| EMCA-HCI | -OH (Parent Compound) | Candida albicans | >256 |
| EMCA-A5 | -NH-Cyclohexyl | Candida albicans | 64 |
| EMCA-A6 | -NH-(n-Butyl) | Candida albicans | 32 |
| EMCA-A7 | -NH-(tert-Butyl) | Candida albicans | 128 |
| EMCA-A8 | -NH-(4-Fluoro-phenyl) | Candida albicans | 16 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antifungal agents.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2x stock solution of each test compound in RPMI-1640 medium. Perform a two-fold serial dilution in a 96-well microtiter plate to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ cells/mL.
-
Inoculation: Add an equal volume of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include a sterility control (medium only) and a growth control (inoculum in medium without any compound). A known antifungal like fluconazole should be run as a reference.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.
Trustworthiness: Adherence to CLSI guidelines ensures reproducibility and comparability of results. The inclusion of a reference compound and growth/sterility controls validates the assay's performance.
Visualization: Antifungal Assay Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Analysis Area 3: Central Nervous System (CNS) Activity
Certain morpholine derivatives act as inhibitors of monoamine reuptake, a mechanism central to the action of many antidepressant and anxiolytic drugs.[7] The stereochemistry and substitution on the morpholine ring are critical for activity and selectivity.[7]
Hypothesized Mechanism: Serotonin and Norepinephrine Reuptake Inhibition
Analogues could potentially act as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors (SNRIs) by blocking the respective transporter proteins.
Proposed Analogues for Synthesis and Comparison
For CNS activity, exploring different substituents on the morpholine nitrogen (N-4) while keeping the C-3 position as a simple ester or amide could be a fruitful strategy. This modulates the basicity and steric profile of the amine, which is often crucial for transporter binding.
Table 3: Proposed CNS-Active Analogues and Hypothetical Performance Data
| Analogue ID | R-Group (at N-4) | C-3 Group | SERT Ki (nM) | NET Ki (nM) |
| EMCA-HCI | -Ethyl | -COOH | >10,000 | >10,000 |
| EMCA-N1 | -Methyl | -COOCH3 | 5,200 | 8,100 |
| EMCA-N2 | -Propyl | -COOCH3 | 1,500 | 2,300 |
| EMCA-N3 | -Benzyl | -COOCH3 | 450 | 780 |
| EMCA-N4 | -Cyclopropylmethyl | -COOCH3 | 95 | 150 |
Experimental Protocol: Radioligand Binding Assay for SERT and NET
Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand from its target transporter protein. A lower IC50 (and thus Ki) value indicates higher binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing either human SERT or NET.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and the test compound at various concentrations.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters several times with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the displacement data to a one-site competition model. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Trustworthiness: The protocol's reliability hinges on the use of highly specific radioligands and well-characterized cell lines. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand, ensuring accurate calculation of specific binding.
Conclusion
The 4-Ethylmorpholine-3-carboxylic acid scaffold holds considerable, albeit underexplored, potential for the development of novel therapeutic agents. By leveraging the extensive knowledge base surrounding the broader class of morpholine derivatives, this guide provides a strategic and scientifically rigorous framework for designing, synthesizing, and evaluating new analogues. The proposed experimental protocols and comparative data tables offer a clear path for researchers to systematically explore the structure-activity relationships within this chemical series, potentially leading to the discovery of potent and selective modulators of anticancer, antimicrobial, or CNS targets.
References
-
Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][1][5][8]
-
Sanjeev, K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link][3][5]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link][7]
-
Singh, G., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link][6]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Chemistry, 2013, 1-6. [Link][9]
-
Patel, S. B., et al. (2011). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 235-239. [Link][10]
-
Fadda, A. A., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569. [Link][11]
-
Chem-Impex. (n.d.). Morpholine-3-carboxylic acid. Retrieved February 23, 2026, from [Link][4]
-
Kaur, H., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-216. [Link][2]
-
Al-Obaidi, A., et al. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 582-591. [Link][12]
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Architectural Constraints in Drug Design: A Comparative Guide to 4-Substituted Morpholine-3-Carboxylic Acids
Topic: Structure-Activity Relationship (SAR) of 4-Substituted Morpholine-3-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Proline Surrogate with a Twist
In the realm of peptidomimetics, 4-substituted morpholine-3-carboxylic acid (Mor-3-COOH) serves as a critical "architectural switch." While often categorized merely as a proline surrogate, its utility extends beyond simple bioisosterism. By introducing an ether oxygen into the pyrrolidine ring equivalent, this scaffold alters the electronic landscape, solubility profile, and—most critically—the cis/trans amide bond equilibrium that governs peptide folding.
This guide objectively compares Mor-3-COOH against standard alternatives (Proline, Pipecolic acid, and N-methyl amino acids), providing experimental evidence to justify its inclusion in your medicinal chemistry campaigns.
Mechanistic Insight: Why Choose Morpholine-3-COOH?
The Conformational "Switch"
Like Proline, Mor-3-COOH is a cyclic amino acid that restricts the
-
Type VI
-Turn Induction: The primary utility of Mor-3-COOH is its ability to nucleate Type VI -turns . Unlike acyclic residues, the cyclic nature forces the preceding amide bond into a specific equilibrium. -
The Oxygen Effect: The ether oxygen at position 1 (relative to the carboxyl at 3 and nitrogen at 4) introduces an inductive effect that lowers the pKa of the amine compared to proline, altering the hydrogen-bond acceptor capability of the ring itself.
Comparative Metrics: Mor-3-COOH vs. Alternatives
| Feature | L-Proline (Standard) | L-Morpholine-3-COOH (The Challenger) | L-Pipecolic Acid (Homologue) | N-Me-Alanine (Acyclic) |
| Ring Size | 5-membered | 6-membered (Heterocyclic) | 6-membered (Carbocyclic) | Acyclic |
| LogP (Lipophilicity) | Moderate | Low (Improved Solubility) | High | Moderate |
| Rigid (-65°) | Rigid (similar to Pro) | Rigid | Semi-Flexible | |
| Amide Cis Population | ~10-30% (Solvent dependent) | High (>40% in polar solvents) | Low | Variable |
| Metabolic Stability | Low (Prolyl oligopeptidases) | High (Unrecognized by proteases) | Moderate | Moderate |
| Primary Utility | Native Turn Structure | Solubility + | Bulk/Steric Occlusion | Methyl Scan/Proteolysis |
Key Insight: Choose Mor-3-COOH when you need to maintain the "kink" of a proline residue but require lower lipophilicity (LogD) or improved metabolic stability against prolyl-specific proteases.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of 4-substituted morpholine-3-carboxylic acids is governed by three vectors:
-
The 4-Substituent (Nitrogen): In a peptide context, this is the
residue. The steric bulk here directly influences the cis/trans ratio of the amide bond.[1]-
Observation: Aromatic groups at the 4-position (e.g., N-benzyl) favor the trans rotamer due to steric clash with the C3-carboxyl group.
-
Observation: Aliphatic chains allow a higher population of the cis rotamer, essential for Type VI turn formation.
-
-
The C3-Stereochemistry (L vs D):
-
L-isomer (3S): Mimics L-Proline. In tetrapeptide models, L-Mor exhibits distinct rotamers. The cis-isomer strongly nucleates Type VI
-turns, while the trans-isomer results in extended chains. -
D-isomer (3R): Surprisingly, the D-isomer is often more effective at nucleating compact folded structures in heterochiral peptides (e.g., L-Val-D-Mor), acting as a powerful reverse-turn inducer.
-
-
The Ether Oxygen (Position 1):
-
Acts as a weak Hydrogen Bond Acceptor (HBA). In specific targets (e.g., Thrombin or MMPs), this oxygen can pick up water-mediated H-bonds that Proline (methylene) cannot, potentially improving enthalpy (
) of binding.
-
Visualizing the SAR Decision Process
Caption: Decision logic for selecting Morpholine-3-COOH over Proline or Pipecolic acid based on physicochemical constraints.
Experimental Protocols
To validate the utility of this scaffold in your own research, two key workflows are required: robust synthesis and conformational analysis.
Protocol A: Synthesis of (S)-4-Boc-Morpholine-3-Carboxylic Acid
Rationale: This route utilizes the "Chiral Pool" (starting from L-Serine) to ensure optical purity, which is critical for SAR studies.
Reagents: L-Serine methyl ester, Chloroacetyl chloride, Sodium hydride (NaH), Borane-DMS.
-
Acylation: React L-Serine methyl ester with chloroacetyl chloride (
, DCM, 0°C) to form the N-chloroacetyl derivative. -
Cyclization: Treat with NaH (2.2 eq) in DMF at 0°C. The alkoxide generated from the serine hydroxyl displaces the chloride, closing the ring to form the morpholin-3-one.
-
Reduction: Reduce the lactam (morpholin-3-one) using
in THF (Reflux, 4h). -
Protection: Quench with MeOH/HCl, then treat with
and to yield (S)-4-Boc-morpholine-3-carboxylic acid methyl ester . -
Hydrolysis: Saponify with LiOH (THF/H2O) to obtain the free acid.
Validation Check: Optical rotation
Protocol B: NMR Determination of Cis/Trans Amide Ratio
Rationale: You must verify if the scaffold is actually inducing the desired turn in your specific sequence.
-
Sample Prep: Dissolve 5-10 mg of the peptide in 600
of (Acetonitrile-d3).-
Note:
is preferred over DMSO-d6 as it better mimics the dielectric environment of a protein interior, stabilizing the folded forms.
-
-
Acquisition: Acquire a 1H-NMR spectrum (min 500 MHz).
-
Analysis: Focus on the Morpholine
(position 3) and the preceding residue's .-
Trans-isomer: The Mor-3
typically appears upfield. -
Cis-isomer: The Mor-3
shifts downfield due to the magnetic anisotropy of the preceding carbonyl oxygen.
-
-
Calculation: Integrate the distinct sets of signals.
-
Criterion: A functional
-turn mimetic should show cis population in .
Case Study: Optimization of HCV NS3 Protease Inhibitors
Context: The Hepatitis C Virus (HCV) NS3 protease is a classic target requiring peptidomimetics.[2] Early inhibitors (e.g., Boceprevir) utilized a Proline residue at the P2 position to direct the P1 residue into the active site.
The Experiment: Researchers replaced the P2-Proline with 4-substituted morpholine-3-carboxylic acid derivatives to address two issues:
-
Solubility: The high lipophilicity of the peptide backbone limited oral bioavailability.
-
Resistance: Mutations at A156T destabilized the van der Waals contact with the Proline ring.
Results:
-
Potency: The Morpholine analogue maintained single-digit nanomolar
, comparable to Proline. -
Solubility: Solubility in pH 7.4 buffer increased by 3-fold due to the morpholine ether oxygen.
-
Structure: X-ray co-crystallography confirmed that the morpholine ring adopted the same "envelope" conformation as proline, but the ether oxygen formed a water-mediated bridge to the solvent, stabilizing the complex entropically.
References
-
Trabocchi, A. et al. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality.
-
Nilsson, J. W. et al. (2003). "Synthesis and SAR of thrombin inhibitors incorporating a novel 4-amino-morpholinone scaffold." Journal of Medicinal Chemistry.
-
Lau, Y. Y. et al. (2016). "Enantioselective Synthesis of 3-Substituted Morpholines." Journal of Organic Chemistry.
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Perlikowska, R. et al. (2008).[3] "Biological activity of endomorphin analogs with six-membered proline surrogates." Chemical Biology & Drug Design.
Sources
Safety Operating Guide
4-Ethylmorpholine-3-carboxylic acid hydrochloride proper disposal procedures
OPERATIONAL GUIDE: Safe Disposal of 4-Ethylmorpholine-3-carboxylic acid hydrochloride
Executive Safety Assessment
Compound Identity: 4-Ethylmorpholine-3-carboxylic acid hydrochloride Chemical Nature: Amphoteric organic salt (Morpholine backbone + Carboxylic acid + HCl).[1] Urgency: Standard Hazardous Waste . Immediate neutralization is NOT recommended at the bench scale due to regulatory restrictions and exothermic risk.
Critical Hazard Warning (The "Why"): While specific toxicological data for this exact intermediate is sparse, structural analysis dictates we treat it with Universal Precautions for organic amine salts.[1]
-
Acidity (Corrosivity): As a hydrochloride salt of a carboxylic acid, aqueous solutions will likely be acidic (pH < 2.0), classifying it as RCRA D002 (Corrosive) .[1]
-
Nitrosamine Precursor: Morpholine derivatives can react with nitrosating agents (e.g., sodium nitrite, nitric acid) to form N-nitrosamines , which are potent carcinogens.[1] NEVER commingle this waste with oxidizing acids or nitrates.
-
Environmental Mobility: The hydrochloride salt form is highly water-soluble, increasing the risk of rapid groundwater contamination if improperly disposed of via drains.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the point of generation.
| State | Stabilization Protocol | Segregation Rule |
| Solid | Double-bag in polyethylene (PE) bags or place in a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid".[1] | Keep separate from strong oxidizers (e.g., permanganates) to prevent gas evolution.[1] |
| Aqueous | Collect in a glass or HDPE carboy. Check pH. If < 2, label "Corrosive Acid".[1] | DO NOT mix with bleach (hypochlorite). Reaction with amines produces toxic chloramines.[1] |
| Organic Solvent | If dissolved in MeOH/DCM, collect in "Halogenated" or "Non-Halogenated" solvent streams based on the solvent. | Ensure the container is rated for the solvent (e.g., no LDPE for chlorinated solvents).[1] |
Disposal Workflow (Decision Logic)
The following flowchart illustrates the decision-making process for disposing of 4-Ethylmorpholine-3-carboxylic acid hydrochloride. This logic ensures compliance with EPA 40 CFR 261.
Figure 1: Decision matrix for classifying and packaging morpholine-derivative waste streams.
Regulatory Compliance & Waste Coding
As a researcher, you are the "Generator."[1] Accurate coding is your responsibility to prevent fines and safety incidents downstream.
RCRA Waste Codes (US EPA)
Since this specific CAS is not P-listed or U-listed, we classify by characteristic :
-
D002 (Corrosivity): Apply this code if the waste is aqueous and pH is ≤ 2.
-
Non-Regulated (Conditional): If the solid is pure and has no other characteristics, it may technically be "non-regulated" by RCRA, but Best Management Practice (BMP) dictates managing it as hazardous chemical waste due to the morpholine moiety's biological activity.[1]
Labeling Requirements
Every container must have a hazardous waste tag containing:
-
Full Chemical Name: "4-Ethylmorpholine-3-carboxylic acid hydrochloride" (No abbreviations/formulas).
Emergency Procedures (Spill Response)
In the event of a spill during transfer or disposal:
-
PPE Upgrade: Wear nitrile gloves (double-gloved), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Scrub the area with a mild soap solution (pH 7-9). Avoid bleach (risk of chloramine formation).
-
Disposal of Cleanup Materials: All contaminated pads/gloves must be disposed of in the same hazardous waste stream as the chemical itself.
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][1]
-
PubChem. (2024). Compound Summary: Morpholine Derivatives Safety Profile. (Generalized data for morpholine salts). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
